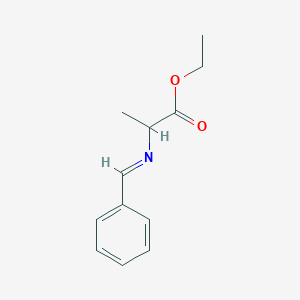

Ethyl 2-(benzylideneamino)propanoate

説明

Ethyl 2-(benzylideneamino)propanoate, also known as ethyl benzylideneaminopropionate, is a chemical compound commonly used in laboratory experiments and scientific research. It is a colorless solid with a faint odor and is soluble in most organic solvents. This compound has a wide range of applications in the scientific research field, such as synthesis methods, biochemical and physiological effects, and mechanism of action.

科学的研究の応用

Herbicidal Activities : Ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates, a derivative of Ethyl 2-(benzylideneamino)propanoate, show potential as lead compounds for weed control. One specific compound, B5, demonstrated nearly the same herbicidal activity as the commercial fluazifop-methyl (Xu, Zhang, Wang, & Li, 2017).

Chemical Transformations : Supercritical methanol and ethanol can convert benzonitrile into methyl benzoate and ethyl benzoate, with 2-propanol yielding benzyl alcohol and aniline. This suggests water acts as a reagent for C-N bond hydrolysis (Kamitanaka, Yamamoto, Matsuda, & Harada, 2008).

Thermal Behavior and Coordination Properties : Ethyl 2,2-bis-[(benzoylcarbamothioyl)oxy]methyl-propanoate and its complexes with copper(II) and cobalt(II) ions exhibit promising thermal behavior and coordination properties (Maksimov et al., 2020).

Synthesis of β-Amino Ester Derivatives : 3-Substituted Ethyl 3-[(3-hydroxypropyl)benzylamino]propanoates can be synthesized under mild conditions, providing a regioselective synthesis approach for β-Amino Ester Derivatives (Alberola et al., 1990).

Precursor for Unsaturated Sulfones : Synthesis of ()-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone as a precursor for unsaturated sulfones in acid-catalyzed benzylation (Enders, Berg, & Jandeleit, 2003).

Hydroamination of Propanal : Propanal hydroamination in ethanol occurs faster than in 2-propanol, highlighting a tautomeric equilibrium between 4-(propylideneamino)benzoic acid and its enamine form (Magdalinova et al., 2010).

Cycloaddition and Michael Addition : The lithiated intermediate derived from mthis compound and lithium bromide/triethylamine undergoes cycloaddition and Michael addition with methyl acrylate (Kanemasa, Yoshioka, & Tsuge, 1989).

Extraction of Caffeine : Pure ethyl lactate is effective for extracting caffeine from green tea leaves, minimizing the co-extraction of catechins (Bermejo et al., 2015).

Mesomorphic Properties : The mesomorphic properties of alkyl 4-[4-(4-substituted benzoyloxy)benzylideneamino]benzoates are affected by branching of the ester alkyl chain and substituent X (Matsuzaki & Matsunaga, 1990).

Catalyst for Methoxycarbonylation : The catalyst, L2Pd(dba), is highly effective for producing methyl propanoate from ethene by methoxycarbonylation (Clegg et al., 1999).

作用機序

Target of Action

It’s known that esters, in general, can interact with various enzymes and proteins within the body .

Mode of Action

The compound, being an ester, undergoes a reaction known as the malonic ester synthesis . This is a chemical reaction where an ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . The carbons alpha to carbonyl groups can be deprotonated by a strong base. The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound .

Biochemical Pathways

For instance, they can be hydrolyzed to carboxylic acids under acidic or basic conditions .

Pharmacokinetics

Pharmacokinetics is the study of kinetics of absorption, distribution, metabolism, and excretion (adme) of drugs and their corresponding pharmacologic, therapeutic, or toxic responses in man and animals .

Result of Action

Esters, in general, are known to play a crucial role in various biological processes, including the formation of fats and oils, and the production of flavors and aromas in many fruits and flowers .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include temperature, pH, light, water availability, and the presence of other chemicals

特性

IUPAC Name |

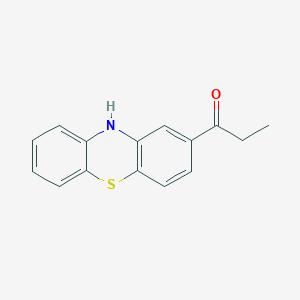

ethyl 2-(benzylideneamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-15-12(14)10(2)13-9-11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZBDHZAIXLWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate](/img/structure/B15428.png)